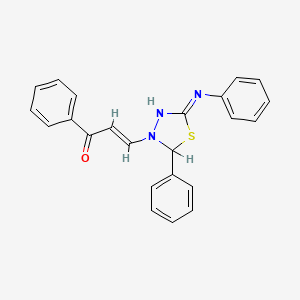

1-Phenyl-3-(2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl)-2-propen-1-one

Beschreibung

The compound 1-Phenyl-3-(2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl)-2-propen-1-one is a heterocyclic molecule featuring a central 1,3,4-thiadiazole ring substituted with phenyl and phenylamino groups, conjugated to a propen-1-one moiety. Its synthesis typically involves cyclization and condensation reactions, as seen in analogous compounds (e.g., ).

Eigenschaften

CAS-Nummer |

125791-41-5 |

|---|---|

Molekularformel |

C23H19N3OS |

Molekulargewicht |

385.5 g/mol |

IUPAC-Name |

(E)-1-phenyl-3-(2-phenyl-5-phenylimino-1,3,4-thiadiazolidin-3-yl)prop-2-en-1-one |

InChI |

InChI=1S/C23H19N3OS/c27-21(18-10-4-1-5-11-18)16-17-26-22(19-12-6-2-7-13-19)28-23(25-26)24-20-14-8-3-9-15-20/h1-17,22H,(H,24,25)/b17-16+ |

InChI-Schlüssel |

GEHMDTFXHNHHHQ-WUKNDPDISA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C2N(NC(=NC3=CC=CC=C3)S2)/C=C/C(=O)C4=CC=CC=C4 |

Kanonische SMILES |

C1=CC=C(C=C1)C2N(NC(=NC3=CC=CC=C3)S2)C=CC(=O)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 1-Phenyl-3-(2-Phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl)-2-propen-1-one beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Thiadiazolrings: Der Thiadiazolring wird durch Reaktion von Thiosemicarbazid mit einem geeigneten Aldehyd oder Keton unter sauren Bedingungen synthetisiert.

Kupplungsreaktion: Das synthetisierte Thiadiazol wird dann durch eine Kondensationsreaktion, oft unter Verwendung einer Base wie Natriumhydroxid oder Kaliumhydroxid, mit einem Chalkonderivat gekoppelt.

Reinigung: Das Endprodukt wird durch Umkristallisation oder chromatographische Verfahren gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.

Industrielle Produktionsverfahren können ähnliche Schritte beinhalten, sind jedoch für die großtechnische Synthese optimiert, einschließlich der Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Reinigungssystemen, um die Effizienz und Ausbeute zu verbessern.

Analyse Chemischer Reaktionen

Chemical Reactions Involving 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives are versatile in organic synthesis due to their ability to participate in various reactions, such as nucleophilic substitution, electrophilic addition, and cycloaddition reactions.

Reaction Types:

-

Nucleophilic Substitution : The thiadiazole ring can undergo nucleophilic substitution reactions, especially at the sulfur atom.

-

Electrophilic Addition : The double bond in the styryl group can participate in electrophilic addition reactions.

-

Cycloaddition Reactions : The thiadiazole ring can participate in cycloaddition reactions with other heterocumulenes.

Biological Activities of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives exhibit a wide range of biological activities, including anticancer, anticonvulsant, and antimicrobial properties.

Biological Activities:

-

Anticancer Activity : Some derivatives have shown promising anticancer activity by inducing apoptosis in cancer cells .

-

Anticonvulsant Activity : Thiadiazole derivatives have been found effective in treating epilepsy due to their interaction with voltage-gated ion channels .

-

Antimicrobial Activity : Halogen-substituted derivatives have shown enhanced antibacterial activity .

Table 2: Biological Activities of 1,3,4-Thiadiazole Derivatives

| Compound | Biological Activity | IC50/ED50 (μM/mg/kg) | Reference |

|---|---|---|---|

| 5a | Anticancer (HTLV-1) | 1.51 μM | |

| 5b | Anticonvulsant (MES) | 100 mg/kg | |

| 5c | Antimicrobial (MIC) | 32 μg/mL |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives containing the thiadiazole moiety. For instance, compounds similar to 1-Phenyl-3-(2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl)-2-propen-1-one have shown promising results against various cancer cell lines. In one study, derivatives with a similar structure demonstrated significant cytotoxic effects on human cancer cells such as MCF-7 and LoVo, indicating their ability to inhibit cell proliferation and induce apoptosis .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Thiadiazole derivatives have been reported to exhibit activity against a range of bacterial and fungal pathogens. The incorporation of phenyl groups enhances the lipophilicity of these compounds, potentially improving their membrane permeability and biological activity .

Anti-inflammatory Effects

Some studies suggest that thiadiazole-containing compounds could possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or pathways associated with chronic inflammation, which is relevant in the treatment of various inflammatory diseases .

Material Science Applications

Organic Electronics

The unique electronic properties of thiadiazole derivatives make them suitable candidates for applications in organic electronics. Their ability to act as electron transport materials can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that modifications to the thiadiazole structure can enhance charge mobility and stability under operational conditions .

Sensors

Thiadiazole derivatives have been explored in the development of chemical sensors due to their ability to interact with specific analytes. The compound's electronic properties allow for selective detection of substances such as heavy metals or biomolecules, making it valuable in environmental monitoring and biomedical applications .

Agricultural Science Applications

Pesticidal Activity

Research indicates that compounds similar to this compound can exhibit pesticidal properties. These compounds may act as effective agents against agricultural pests and pathogens, thereby enhancing crop protection strategies. Their mechanism often involves disrupting metabolic processes in target organisms .

Case Studies

Wirkmechanismus

The mechanism of action of 1-Phenyl-3-(2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Heterocyclic Cores

The compound’s structural uniqueness lies in its 1,3,4-thiadiazole core, which distinguishes it from oxadiazole-, triazole-, or pyrazole-based analogs. Key comparisons include:

Table 1: Core Heterocycles and Substituents in Analogous Compounds

Key Observations :

- 1,3,4-Thiadiazole vs.

- Substituent Impact: The phenylamino group in the target compound could improve hydrogen-bonding interactions compared to pyridinyl or acetyl substituents in analogs (), which are critical for target binding .

Comparison with Analogous Syntheses :

- Oxadiazole Derivatives (): Cyclization using acetic anhydride and condensation with aniline derivatives in ethanol under reflux .

- Thiadiazole Derivatives () : Multi-component reactions involving mercapto groups and triazolones .

- Pyridine-Pyrazole Hybrids () : Use of pyridine-3-carbohydrazide and aromatic aldehydes for Schiff base formation .

Key Difference: The target compound’s phenylamino substituent may require selective protection-deprotection steps, adding complexity compared to acetyl or pyridinyl analogs.

Pharmacological Activity

While direct data for the target compound is unavailable, inferences can be drawn from analogs:

Key Insights :

- Antimicrobial Potential: Thiadiazole derivatives (e.g., ) often show superior antimicrobial activity compared to oxadiazoles, possibly due to sulfur’s electronegativity enhancing membrane penetration .

- Cytotoxicity: Thiadiazole-sulfonamide hybrids in demonstrated moderate cytotoxicity, suggesting the target compound’s phenylamino group might modulate similar effects .

Spectroscopic Characterization

The target compound’s spectral data (IR, NMR, MS) can be contrasted with analogs:

Table 3: Spectroscopic Comparison

Key Notes:

Biologische Aktivität

1-Phenyl-3-(2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl)-2-propen-1-one is a compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in therapy.

Chemical Structure

The compound can be represented as:

This structure features a thiadiazole ring, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

Biological Activity Overview

The biological activities of compounds containing the 1,3,4-thiadiazole scaffold are well-documented. These activities include:

- Anticancer Activity : Several studies have demonstrated the ability of thiadiazole derivatives to inhibit cancer cell proliferation.

- Antimicrobial Properties : The compound exhibits activity against various bacterial strains.

- Anti-inflammatory Effects : Thiadiazole derivatives have shown potential in reducing inflammation.

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance:

- Cell Viability Studies : In vitro assays have shown that compounds similar to this compound can reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) with IC50 values ranging from 1.51 to 7.70 μM .

- Mechanism of Action : The anticancer effect is believed to be mediated through apoptosis induction and cell cycle arrest. Structural modifications in the thiadiazole ring can enhance these effects .

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various pathogens:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory effect observed |

| Escherichia coli | Moderate activity |

| Pseudomonas aeruginosa | Variable effectiveness |

Studies indicate that the presence of the thiadiazole ring enhances the compound's ability to disrupt bacterial cell membranes .

Anti-inflammatory Effects

Thiadiazole derivatives have also been noted for their anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : Research has shown that these compounds can significantly reduce levels of TNF-alpha and IL-6 in vitro .

Case Study 1: Anticancer Efficacy

A study conducted on various 1,3,4-thiadiazole derivatives demonstrated that certain modifications led to enhanced anticancer activity. For example, compound derivatives with additional aromatic rings exhibited improved cytotoxic effects against multiple cancer cell lines .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, a series of thiadiazole derivatives were tested against clinical isolates of resistant bacteria. The results indicated that some compounds showed significant antibacterial activity comparable to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.